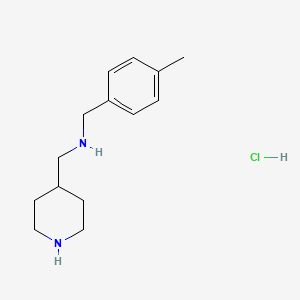

N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

Descripción general

Descripción

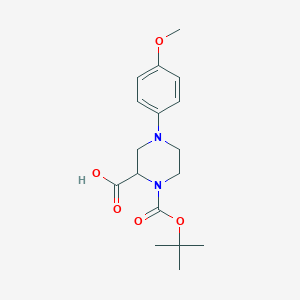

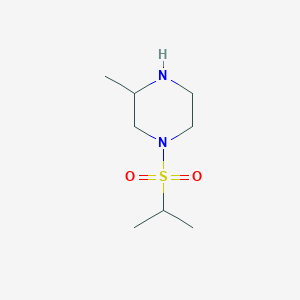

N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. MPMP is a synthetic compound that belongs to the class of arylalkylamines and is structurally similar to other psychoactive compounds such as amphetamines and cathinones.

Aplicaciones Científicas De Investigación

Dopamine D2 Receptor Modulation

Compounds with structural features similar to N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, particularly those containing piperidine and benzyl moieties, have been investigated for their affinity towards dopamine D2 receptors. These receptors are crucial in neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2 receptor affinity includes aromatic moieties, cyclic amines, and central linkers, suggesting potential research applications of the compound in the development of treatments for these disorders (Jůza et al., 2022).

Cytochrome P450 Isoform Inhibition

The piperidine component of the compound is noteworthy in the context of cytochrome P450 (CYP) isoform inhibition. Specific piperidine derivatives have been identified as potent and selective inhibitors for various CYP isoforms, which are key enzymes in drug metabolism. Understanding the selectivity and potency of such inhibitors can aid in predicting drug-drug interactions and enhancing drug safety profiles (Khojasteh et al., 2011).

Serotonergic Activity

Research on compounds structurally related to N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, particularly those with N-methoxybenzyl and piperidine groups, has highlighted their potent serotonergic activity. These compounds, known as NBOMes, have been studied for their powerful hallucinogenic effects, mediated through the serotonin 5-HT2A receptor. Although the recreational use of such compounds poses significant risks, their pharmacological profile provides valuable insights into serotonergic receptor modulation and potential therapeutic applications for disorders involving the serotonin system (Kamińska et al., 2020).

Environmental Persistence and Toxicology

The benzyl and piperidine components of the compound also warrant investigation regarding their environmental fate and potential toxicological effects. Compounds with these functional groups have been detected in various environmental matrices, raising concerns about their persistence and impact on ecosystems. Research into the degradation pathways and environmental behavior of such compounds can contribute to the development of more sustainable chemical practices and remediation strategies (Haman et al., 2015).

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-5,14-16H,6-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFIWKPUQOWPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

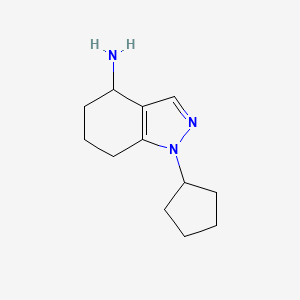

![ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1400131.png)